5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both bromophenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
- 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine These compounds share structural similarities but differ in their specific functional groups and resulting properties. The presence of the dimethoxyphenyl group in this compound contributes to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C18H16BrN5O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16BrN5O2/c1-25-16-8-5-12(9-17(16)26-2)15-10-14(11-3-6-13(19)7-4-11)20-18-21-22-23-24(15)18/h3-10,15H,1-2H3,(H,20,21,23) |
InChI Key |
AJKXVPRZLBYJBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.